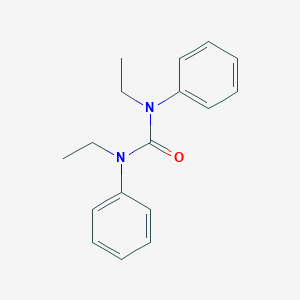

1,3-Diethyl-1,3-diphenylurea

説明

特性

IUPAC Name |

1,3-diethyl-1,3-diphenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIMIYVOZBTARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025040 | |

| Record name | N,N'-Diethylcarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-diethylcarbanilide appears as white flakes or white crystalline solid. Peppery odor. (NTP, 1992) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

617 to 626 °F at 760 mmHg (NTP, 1992) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

302 °F (NTP, 1992) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

85-98-3 | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Centralite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethylcarbanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centralite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centralite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-diethyl-N,N'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylcarbanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyldiphenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4169Z9SDJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

174 °F (NTP, 1992) | |

| Record name | N,N'-DIETHYLCARBANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

1,3-Diethyl-1,3-diphenylurea chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,3-Diethyl-1,3-diphenylurea

This technical guide provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Chemical Identity and Physical Properties

This compound, also known as Ethyl Centralite, is a symmetrical derivative of urea.[1] It is recognized for its role as a stabilizer in smokeless powders and propellants and is a component of gunshot residue.[2][3][4] The molecule possesses non-crystallographic C2 symmetry.[1][5]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | N,N'-Diethyl-N,N'-diphenylurea, Centralite I, Ethyl centralite, Carbamite[4][6] |

| CAS Number | 85-98-3[2] |

| Molecular Formula | C₁₇H₂₀N₂O[2] |

| Molecular Weight | 268.35 g/mol [2] |

| InChI Key | PZIMIYVOZBTARW-UHFFFAOYSA-N[7] |

| SMILES | CCN(C(=O)N(CC)c1ccccc1)c2ccccc2[7] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | White flakes or white crystalline solid[2] |

| Odor | Peppery[2] |

| Melting Point | 73-75 °C[2][7] |

| Boiling Point | 411.52 °C (rough estimate)[2] |

| Density | 1.0208 g/cm³ (rough estimate)[2] |

| Vapor Density | 9.3 (vs air)[7] |

| Flash Point | 150 °C (closed cup)[7] |

| Water Solubility | Insoluble[2][7]; 40.5 mg/L at 20 °C[2] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, and ethanol[7] |

| logP | 3.98 at 23 °C[2] |

Reactivity and Stability

This compound is classified as an amide.[2][3] It is incompatible with strong acids and oxidizing agents.[2][3] The compound is combustible and may react violently when subjected to severe shock or extreme temperatures.[2][3] It is noted to be shock-sensitive.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of substituted ureas involves the reaction of an amine with an isocyanate. For this compound, the synthesis can be achieved through the phosgenation of N-ethylaniline. Another laboratory-scale synthesis has been described as follows:

Reaction Scheme:

Aryl Carbamoyl (B1232498) Chlorides + KHCO₃ --(Pd(PPh₃)₄, 1,4-dioxane, 100°C)--> this compound

Detailed Protocol: [2]

-

A 10 mL Schlenk tube equipped with a magnetic stirring bar is charged with aryl carbamoyl chlorides and potassium bicarbonate (KHCO₃).

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is then added to the mixture.

-

1,4-dioxane is added via syringe at room temperature under a nitrogen atmosphere.

-

The Schlenk tube is sealed and placed in a preheated oil bath at 100 °C for 48 hours.

-

After cooling to room temperature, the reaction is quenched with water and diluted with ethyl acetate.

References

- 1. 1,3-Diethyl-1,3-diphenyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(85-98-3) IR Spectrum [chemicalbook.com]

- 3. This compound(85-98-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound 99 85-98-3 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. N,N'-Diethyl-N,N'-diphenylurea [webbook.nist.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-depth Technical Guide to 1,3-Diethyl-1,3-diphenylurea (CAS: 85-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethyl-1,3-diphenylurea, also known by its common names Ethyl Centralite or Centralite I, is a symmetrical derivative of urea (B33335).[1][2] Historically, its primary application has been as a stabilizer in single, double, and triple-base propellants to prevent the autocatalytic decomposition of nitrocellulose.[2][3] It achieves this by neutralizing acidic byproducts, primarily nitrogen oxides, that are formed during the degradation of nitrate (B79036) esters.[1] Beyond its role in energetic materials, this compound has been investigated for a range of other potential applications, including as a plasticizer for celluloid and in laboratory research for its potential anti-inflammatory, antioxidant, and cognitive-enhancing properties.[4][5] Additionally, its derivatives have been explored in the context of cancer and neurodegenerative disease research.[5] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 85-98-3 | [4] |

| Molecular Formula | C₁₇H₂₀N₂O | [6] |

| Molecular Weight | 268.35 g/mol | [6] |

| Melting Point | 71.5–75 °C | [3][7] |

| Boiling Point | 411.52 °C (estimate) | [3] |

| Flash Point | 150 °C (closed cup) | [8] |

| Vapor Density | 9.3 (vs air) | [8] |

| Appearance | White to slightly colored crystalline solid/flakes | [3][9] |

| Odor | Peppery | [3] |

| Solubility | Insoluble in water; Soluble in alcohol, acetone, benzene | [3][4][8] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 2750 mg/kg | [4] |

| LD50 | Rat | Oral | 780.9 mg/kg (female) | [10] |

| LD50 | Mouse | Oral | 2500 mg/kg | [4] |

| LC50 | Rat | Inhalation | > 198 mg/L (male) | [10] |

| LD50 | Rat | Dermal | > 2000 mg/kg (male/female) | [10] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described. The classical industrial method involves the phosgenation of N-ethylaniline. However, due to the hazardous nature of phosgene (B1210022), alternative methods are often preferred in a laboratory setting.

Method 1: From N-ethylaniline and a Phosgene Equivalent (e.g., Triphosgene)

This method avoids the direct use of phosgene gas by employing a solid, safer equivalent.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve N-ethylaniline in an inert anhydrous solvent such as toluene (B28343) or dichloromethane.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of triphosgene (B27547) (1/3 molar equivalent to N-ethylaniline) in the same solvent via the dropping funnel. Anhydrous pyridine (B92270) or another non-nucleophilic base can be added to scavenge the HCl produced.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC). Filter the reaction mixture to remove any precipitated salts. Wash the organic phase with dilute acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of petroleum ether and ethanol.[3]

Method 2: Alkylation of 1,3-Diphenylurea (B7728601)

This method involves the stepwise ethylation of 1,3-diphenylurea.

-

Reaction Setup: In a suitable flask, dissolve 1,3-diphenylurea in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction: Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the urea nitrogens. After gas evolution ceases, add an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

-

Workup: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be used to confirm the molecular structure. The ¹H NMR spectrum would show characteristic signals for the ethyl groups (triplet and quartet) and the phenyl groups.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group of the urea moiety, typically in the range of 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature values (71.5–75 °C).[3][7]

Mechanism of Action and Pathways

Propellant Stabilization

The primary function of this compound in propellants is to stabilize nitrate esters, such as nitrocellulose.[12] The decomposition of these esters produces nitrogen oxides (NOx) and acids, which can lead to an uncontrolled, autocatalytic degradation of the propellant.[1] Ethyl Centralite acts as a scavenger for these decomposition products.[13] The proposed mechanism involves the reaction of the urea with nitrogen oxides, leading to the formation of various nitroso and nitro derivatives, thereby neutralizing the catalysts for further decomposition.[3][13]

Potential Biological Activity

General Anti-inflammatory and Antioxidant Mechanisms (Hypothetical for this compound):

Should this compound exhibit such properties, the mechanisms could involve:

-

Anti-inflammatory: Inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or modulation of inflammatory signaling pathways such as NF-κB.[15]

-

Antioxidant: Direct scavenging of free radicals through hydrogen atom transfer or single-electron transfer mechanisms, or chelation of pro-oxidant metal ions.[5][16]

The following diagram illustrates a hypothetical workflow for investigating these potential biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 99 85-98-3 [sigmaaldrich.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Centralite - Wikipedia [en.wikipedia.org]

- 5. This compound | 85-98-3 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl centralite / Centralite I, CAS: 85-98-3 - Synthesia [organics.synthesia.eu]

- 8. Sciencemadness Discussion Board - Ethyl centralite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. The Preparation Method of Centralite-II_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(85-98-3) 1H NMR [m.chemicalbook.com]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Overview of Potent Antioxidant Activity of Coordination Compounds | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Diethyl-1,3-diphenylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diethyl-1,3-diphenylurea, also known as N,N'-diethyl-N,N'-diphenylurea or Ethyl Centralite, is a symmetrically substituted urea (B33335) derivative with significant applications as a stabilizer in propellants and potentially as a synthetic intermediate in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the principal synthetic routes for this compound, detailing experimental protocols, reaction mechanisms, and quantitative data. The methodologies discussed include the traditional phosgenation of N-ethylaniline and more contemporary phosgene-free alternatives, such as the reaction with urea and the use of carbonyldiimidazole (CDI). This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of substituted ureas.

Introduction

Substituted ureas are a critical class of organic compounds with diverse applications ranging from pharmaceuticals and agrochemicals to polymers and energetic materials. The structural motif of a central carbonyl group bonded to four substituents on two nitrogen atoms allows for a wide range of chemical and physical properties. This compound is a notable example, characterized by its thermal stability, which makes it an effective stabilizer in smokeless powders[1]. The synthesis of such symmetrically tetrasubstituted ureas can be achieved through several pathways, each with its own advantages and disadvantages concerning yield, purity, safety, and environmental impact. This guide will focus on the most prominent and practical methods for the laboratory and potential scale-up synthesis of this compound.

Synthetic Methodologies

The synthesis of this compound primarily revolves around the formation of the central urea carbonyl group by reacting N-ethylaniline with a suitable carbonyl source. The following sections detail the most significant synthetic strategies.

Phosgenation of N-ethylaniline

The reaction of secondary amines with phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547), is the conventional and industrially practiced method for producing symmetrically tetrasubstituted ureas[2][3]. The reaction proceeds through a two-step mechanism involving the initial formation of a carbamoyl (B1232498) chloride, which then reacts with a second equivalent of the amine.

Reaction Scheme:

Materials:

-

N-ethylaniline

-

Phosgene (or triphosgene)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

A suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct

Procedure:

-

In a well-ventilated fume hood, a solution of N-ethylaniline (2.0 equivalents) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of phosgene in toluene (1.0 equivalent) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C. Alternatively, a solution of triphosgene (0.34 equivalents) in toluene can be used[4].

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated hydrochloride salt of the base is removed by filtration.

-

The filtrate is washed successively with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-ethylaniline | [5] |

| Carbonyl Source | Phosgene | [5] |

| Temperature | 160-210 °C (industrial process) | [5] |

| Yield | High (typically >90%) | - |

| Melting Point | 73-75 °C | [6] |

Phosgene-Free Synthesis: Reaction of N-ethylaniline with Urea

In an effort to avoid the use of highly toxic phosgene, methods utilizing urea as the carbonyl source have been developed. This "green" chemistry approach involves the thermal decomposition of urea in the presence of an amine, leading to the formation of the desired substituted urea and ammonia (B1221849) as the primary byproduct.

Reaction Scheme:

Materials:

-

N-ethylaniline

-

Urea

Procedure:

-

N-ethylaniline (2.0 to 4.0 equivalents) and urea (1.0 equivalent) are charged into a reaction vessel equipped with a mechanical stirrer and a distillation apparatus to remove the ammonia byproduct[7].

-

The mixture is heated to a temperature range of 160-180 °C under reduced pressure (e.g., 30-250 mmHg)[7].

-

The reaction is maintained at this temperature for 2-8 hours, during which ammonia gas evolves and is removed[5][7].

-

After the reaction is complete (as indicated by the cessation of ammonia evolution), the excess N-ethylaniline is removed by vacuum distillation.

-

The remaining crude product is cooled and then purified by recrystallization from a suitable solvent, such as ethanol, to afford this compound[7].

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-ethylaniline, Urea | [5][7] |

| Molar Ratio (Aniline:Urea) | 3:1 to 8:1 | [7] |

| Temperature | 160-180 °C | [7] |

| Pressure | 30-250 mmHg | [7] |

| Reaction Time | 2-8 hours | [7] |

| Yield | >96% (for diphenylurea) | [7] |

Note: While a high yield is reported for the synthesis of diphenylurea from a primary amine, the efficacy of this method for secondary amines like N-ethylaniline may vary, and optimization may be required.

Phosgene-Free Synthesis: Reaction with Carbonyldiimidazole (CDI)

Carbonyldiimidazole (CDI) is a safe and effective phosgene substitute for the synthesis of ureas, particularly on a laboratory scale[3][8]. The reaction proceeds by the initial formation of an activated imidazole-1-carboxamide intermediate from one equivalent of the amine, which then reacts with a second equivalent of the amine to yield the desired urea.

Reaction Scheme:

(where Im = Imidazolyl)

Materials:

-

N-ethylaniline

-

Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other aprotic solvent

Procedure:

-

To a stirred solution of N-ethylaniline (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), CDI (1.0 equivalent) is added portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the N-ethyl-N-phenyl-1H-imidazole-1-carboxamide intermediate. The progress of this step can be monitored by the evolution of imidazole.

-

A second equivalent of N-ethylaniline is then added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid to remove any remaining imidazole, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to give pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-ethylaniline, CDI | [5] |

| Solvent | Anhydrous THF | [5] |

| Temperature | Room temperature to reflux | [5] |

| Yield | Good to excellent | [9] |

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing the synthesis of this compound.

Phosgenation Pathway

The reaction of N-ethylaniline with phosgene proceeds via a nucleophilic acyl substitution mechanism.

Caption: Phosgenation reaction pathway for the synthesis of this compound.

Phosgene-Free Urea Synthesis Pathway

The reaction of N-ethylaniline with urea involves the thermal decomposition of urea to isocyanic acid, which then reacts with the amine.

Caption: Reaction pathway for the phosgene-free synthesis from urea.

CDI Synthesis Workflow

The synthesis using carbonyldiimidazole follows a clear, two-step experimental workflow.

Caption: Experimental workflow for the synthesis of this compound using CDI.

Physical and Spectroscopic Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table of Physical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O | [1] |

| Molecular Weight | 268.35 g/mol | [1] |

| Appearance | White solid | [10] |

| Melting Point | 73-75 °C | [6] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.04 (t, J = 7.8 Hz, 4H), 6.93 (t, J = 7.4 Hz, 2H), 6.79 (d, J = 7.5 Hz, 4H), 3.19 (s, 6H) [for 1,3-dimethyl-1,3-diphenylurea] | [10] |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 160.3, 144.6, 127.6, 124.7, 123.8, 38.3 [for 1,3-dimethyl-1,3-diphenylurea] | [10] |

Note: The provided NMR data is for the closely related 1,3-dimethyl-1,3-diphenylurea (B3024074) and serves as a reference. The spectrum for the diethyl analog would show characteristic signals for the ethyl groups (a quartet and a triplet).

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted with appropriate safety precautions.

-

Phosgene: is an extremely toxic and corrosive gas. All manipulations involving phosgene or triphosgene (which can release phosgene) must be performed in a certified and properly functioning fume hood by trained personnel. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.

-

N-ethylaniline: is a toxic and combustible liquid. Avoid inhalation, ingestion, and skin contact.

-

Carbonyldiimidazole (CDI): is a moisture-sensitive solid. Handle in a dry environment.

-

Solvents: Many of the solvents used are flammable and/or toxic. Handle with care and ensure proper ventilation.

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of this compound. The traditional phosgenation method offers high yields but requires stringent safety measures due to the extreme toxicity of phosgene. The phosgene-free alternatives, utilizing urea or carbonyldiimidazole, present safer and more environmentally benign options, particularly for laboratory-scale synthesis. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost. The provided experimental protocols and mechanistic insights are intended to facilitate the successful and safe synthesis of this important chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. Ureas - Wikipedia [en.wikipedia.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sciencemadness Discussion Board - Ethyl centralite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. This compound 99 85-98-3 [sigmaaldrich.com]

- 7. CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dimethyl-1,3-diphenylurea synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,3-Diethyl-1,3-diphenylurea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Diethyl-1,3-diphenylurea, a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on presenting the existing qualitative information and furnishing a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound, also known as Ethyl Centralite, is a symmetrical derivative of urea. It is commonly used as a stabilizer in double-base propellants.[1][2] Its molecular structure influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in synthesis, formulation, and quality control.

Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. The following table summarizes the available qualitative and limited quantitative solubility data for this compound.

Table 1: Known Solubility of this compound

| Solvent | Solubility | Quantitative Data (at 20°C) |

| Acetone | Soluble[1][2][3][4][5] | Data not available |

| Ethanol | Soluble[1][2] | Data not available |

| Benzene | Soluble[1][2] | Data not available |

| Water | Insoluble[1][2] | 40.5 mg/L[3][4] |

For researchers requiring precise solubility values, the following experimental protocol provides a standardized method for quantitative determination.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should have a visible amount of undissolved solid at the bottom.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the shaking and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely evaporated, weigh the volumetric flask containing the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the solute in the filtrate can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC, after preparing a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the mass of the dissolved solid and the volume of the solvent used.

-

If molar solubility is required, convert the mass of the solute to moles using its molar mass (268.35 g/mol ).

-

3.3. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is limited information in the public domain detailing specific signaling pathways in which this compound is directly involved. Its primary documented role is as a chemical stabilizer.[1][2] As research into its potential biological activities is not extensive, diagrams of signaling pathways are not applicable at this time. The logical relationship central to this guide is the experimental procedure for determining a key physicochemical property, as illustrated in the workflow diagram above.

Conclusion

This technical guide provides the currently available solubility information for this compound and a detailed, practical protocol for its quantitative determination. For researchers and professionals in drug development and other scientific fields, accurate solubility data is indispensable for process optimization, formulation development, and ensuring the reliability of experimental results. The provided methodology offers a robust framework for generating this critical data in a laboratory setting.

References

An In-depth Technical Guide on the Thermal Stability of 1,3-Diethyl-1,3-diphenylurea (Ethyl Centralite)

Abstract

1,3-Diethyl-1,3-diphenylurea, commonly known as Ethyl Centralite, is a critical component in the field of energetic materials, where it primarily functions as a chemical stabilizer for smokeless powders and solid propellants.[1] Its principal role is to extend the service life of nitrate (B79036) ester-based propellants by quenching autocatalytic decomposition reactions.[2] This is achieved by reacting with and neutralizing acidic nitrogen oxides (NOx) that are generated during the slow decomposition of the propellant base, thereby preventing catastrophic auto-ignition and ensuring long-term storage stability.[2][3] While extensive literature documents its application and stabilizing effect on propellants, detailed thermochemical data on the pure compound is less prevalent. This guide synthesizes available data, outlines standard analytical protocols for thermal characterization, and presents the logical framework for its stabilizing action.

Physicochemical and Thermal Properties

Ethyl Centralite is a white crystalline solid.[4] Its thermal stability is integral to its function, allowing it to remain inert during storage under ambient conditions but reactive toward decomposition products at elevated temperatures. While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the pure compound is not widely published, its physical properties and data from analogous compounds provide insight into its thermal behavior. The structurally related compound 1,3-diphenylurea (B7728601) (Carbanilide) begins to decompose at temperatures above 240 °C.[5]

Table 1: Summary of Physicochemical and Thermal Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | N,N′-Diethyl-N,N′-diphenylurea | [3] |

| Synonyms | Ethyl Centralite, Centralite 1, Carbamite | [3] |

| CAS Number | 85-98-3 | [4] |

| Molecular Formula | C₁₇H₂₀N₂O | [1] |

| Molar Mass | 268.35 g·mol⁻¹ | [6] |

| Melting Point | 73-75 °C | [4][6] |

| Flash Point | 150 °C (closed cup) | [4][6] |

| Appearance | White to grey solid flakes or crystalline powder | [4] |

| Solubility | Insoluble in water; Soluble in acetone | [4] |

| Safety | Shock sensitive; may react violently at extreme temperatures | [4][7][8] |

Mechanism of Action as a Propellant Stabilizer

The primary function of Ethyl Centralite is to inhibit the autocatalytic decomposition of nitrate esters, such as nitrocellulose, which form the energetic base of many propellants.[2] The decomposition of these esters is initiated by the cleavage of the weak O-NO₂ bond, releasing nitrogen oxides (NO and NO₂).[2] These NOx species catalyze further degradation, leading to an accelerated and potentially dangerous reaction.

Ethyl Centralite intervenes by scavenging these NOx radicals. The mechanism involves a series of nitrosation and nitration reactions on the aromatic rings of the diphenylurea structure.[9] This process consumes the degradation products, forming more stable nitroso and nitro derivatives of Ethyl Centralite, effectively halting the autocatalytic cycle and extending the propellant's shelf life.[3][9]

Caption: Stabilization mechanism of Ethyl Centralite.

Experimental Protocols for Thermal Analysis

To formally assess the thermal stability of a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.[10][11] These methods are standardized for energetic materials, for instance, under protocols like NATO STANAG 4515.[12]

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate (B1200264) for mass loss, indium and zinc for temperature).

-

Sample Preparation: Weigh 2-5 mg of this compound into a ceramic or aluminum TGA pan. Ensure the sample is in a fine powder form to promote uniform heating.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (Tₒ), defined as the temperature at which significant mass loss begins.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tₚ).[10]

-

Objective: To identify thermal transitions such as melting, crystallization, and exothermic decomposition events, and to quantify the enthalpy associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be pierced in the lid to allow evolved gases to escape, preventing pan rupture during decomposition.[10] An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to melting and determine its onset temperature and enthalpy of fusion (ΔHfus).

-

Identify any sharp exothermic peaks, which indicate decomposition. Determine the onset temperature of the exotherm (Tₒ) and the total enthalpy of decomposition (ΔHdecomp).

-

Caption: Experimental workflow for thermal stability analysis.

Conclusion

This compound is a compound whose primary value is derived from its thermal stability characteristics. While it is stable under normal storage conditions, it is designed to react at elevated temperatures to neutralize decomposition products from energetic materials, thereby ensuring their safety and long-term reliability. The lack of comprehensive public data on its decomposition underscores the specialized nature of its application. The standardized TGA and DSC protocols described herein represent the fundamental approach for characterizing its thermal behavior, providing essential data for safety assessments, quality control, and the development of next-generation energetic materials.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Centralite - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 85-98-3 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound 99 85-98-3 [sigmaaldrich.com]

- 7. This compound | 85-98-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

An In-depth Technical Guide on 1,3-Diethyl-1,3-diphenylurea as a Stabilizer for Smokeless Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethyl-1,3-diphenylurea, also known as Ethyl Centralite or Centralite I, is a crucial chemical compound utilized primarily as a stabilizer in the manufacturing of smokeless powders. Its role is paramount in ensuring the chemical stability, safety, and long-term reliability of nitrocellulose-based propellants. This technical guide provides a comprehensive overview of its function, chemical properties, synthesis, and the analytical methods used to evaluate its performance in smokeless powders.

Core Functions in Smokeless Powder

This compound serves two primary functions in smokeless powder formulations:

-

Stabilizer: The primary role of Ethyl Centralite is to prevent the auto-catalytic decomposition of nitrocellulose, the main energetic component of smokeless powder.[1] Nitrocellulose inherently degrades over time, releasing nitrogen oxides (NOx) and acidic byproducts. These byproducts can accelerate further decomposition, leading to an unstable and potentially hazardous product. Ethyl Centralite acts as a scavenger for these acidic species, neutralizing them and thereby extending the safe storage life of the propellant.

-

Burning Rate Moderator: By reacting with the decomposition products, Ethyl Centralite also influences the combustion characteristics of the smokeless powder. This moderation of the burning rate is critical for achieving consistent and predictable ballistic performance in firearms.

Chemical and Physical Properties

This compound is a symmetrical derivative of urea. The key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₇H₂₀N₂O |

| Molar Mass | 268.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 71-73 °C |

| Boiling Point | 325-330 °C |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and benzene. |

Concentration in Smokeless Powders

The concentration of this compound in smokeless powder varies depending on the type of propellant.

| Propellant Type | Typical Concentration (wt%) |

| Single-Base | 1 - 5 |

| Double-Base | ~2.9 |

| Triple-Base | Not specified in the search results. |

Stabilization Mechanism and Degradation Pathway

The stabilization mechanism of this compound involves a series of chemical reactions with the nitrogen oxides (NOx) produced during the decomposition of nitrocellulose. This process leads to the formation of various nitro and nitroso derivatives of the parent molecule. The primary degradation products identified in aged smokeless powders include:

-

2-Nitro-1,3-diethyl-1,3-diphenylurea

-

4-Nitro-1,3-diethyl-1,3-diphenylurea

-

N-Nitroso-N-ethyl-p-nitroaniline

The formation and concentration of these degradation products can be monitored to assess the remaining effective stabilizer content and predict the safe lifespan of the propellant.

NC [label="Nitrocellulose Decomposition"]; NOx [label="NOx (NO, NO2)"]; EC [label="this compound\n(Ethyl Centralite)", fillcolor="#FBBC05"]; NitroEC [label="Nitro Derivatives\n(2-Nitro-EC, 4-Nitro-EC)"]; NitrosoAniline [label="N-Nitroso-N-ethyl-p-nitroaniline"]; Hydrolysis [label="Hydrolysis Products"];

NC -> NOx; EC -> NitroEC [label=" Reaction with NOx"]; EC -> NitrosoAniline [label=" Reaction with NOx"]; EC -> Hydrolysis [label=" Acid-catalyzed"]; }

Caption: Degradation pathway of this compound in smokeless powder.Experimental Protocols

Synthesis of this compound (Laboratory Scale)

While specific industrial-scale synthesis methods are proprietary, a general laboratory-scale synthesis can be performed based on the reaction of N-ethylaniline with phosgene (B1210022) or a phosgene equivalent. A detailed, step-by-step protocol is not available in the provided search results, however, a general procedure for a related compound, 1,3-diphenylurea, involves the reaction of aniline (B41778) with urea. A plausible synthesis for this compound would involve the reaction of N-ethylaniline with a carbonyl source.

Reactants [label="N-Ethylaniline + Carbonyl Source\n(e.g., Phosgene equivalent)"]; Reaction [label="Reaction in an inert solvent"]; Purification [label="Purification\n(e.g., Recrystallization)"]; Product [label="this compound", fillcolor="#FBBC05"];

Reactants -> Reaction; Reaction -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of this compound.Stability Testing: Heat Flow Calorimetry (HFC)

Heat Flow Calorimetry is a key technique for assessing the chemical stability of propellants. The NATO standard STANAG 4582 provides a detailed procedure for this analysis.[2][3]

Objective: To measure the heat flow from a propellant sample at a constant elevated temperature to predict its long-term stability.

Apparatus: A heat flow microcalorimeter.

Procedure Outline:

-

Sample Preparation: A known mass of the propellant is placed in a hermetically sealed sample container.

-

Isothermal Testing: The sample container is placed in the calorimeter, which is maintained at a constant temperature (e.g., 85 °C).

-

Data Acquisition: The heat flow from the sample is continuously measured over a specified period.

-

Data Analysis: The resulting heat flow curve is analyzed to determine the rate of heat production, which is correlated to the rate of decomposition and, consequently, the stability of the propellant.

Sample [label="Propellant Sample"]; Weigh [label="Weigh Sample"]; Seal [label="Seal in Ampoule"]; Calorimeter [label="Place in Heat Flow Calorimeter\n(Isothermal Temperature)"]; Measure [label="Measure Heat Flow vs. Time"]; Analyze [label="Analyze Data\n(Determine Heat of Decomposition)"]; Assess [label="Assess Propellant Stability"];

Sample -> Weigh -> Seal -> Calorimeter -> Measure -> Analyze -> Assess; }

Caption: Experimental workflow for Heat Flow Calorimetry of smokeless powder.Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the quantitative determination of this compound and its degradation products in smokeless powder.

Objective: To separate and quantify the stabilizer and its derivatives.

Typical Method:

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Detector: UV detector, typically monitoring at 230 nm.

-

Sample Preparation:

-

A known mass of the smokeless powder is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

The extract is filtered to remove any undissolved nitrocellulose and other insoluble components.

-

The filtered extract is then injected into the HPLC system.

-

-

Quantification: The concentration of each component is determined by comparing the peak areas in the sample chromatogram to those of known standards.

Sample [label="Smokeless Powder Sample"]; Extract [label="Solvent Extraction"]; Filter [label="Filtration"]; Inject [label="Inject into HPLC"]; Separate [label="Chromatographic Separation"]; Detect [label="UV Detection"]; Quantify [label="Quantification against Standards"];

Sample -> Extract -> Filter -> Inject -> Separate -> Detect -> Quantify; }

Caption: Experimental workflow for HPLC analysis of smokeless powder stabilizers.Conclusion

This compound is an indispensable component in modern smokeless powders, ensuring their long-term stability and reliable performance. Understanding its chemical properties, mechanism of action, and the analytical methods for its quantification is essential for researchers and professionals in the fields of energetic materials and forensic science. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of this critical stabilizer. Further research into its behavior in various propellant formulations and the development of more advanced analytical techniques will continue to enhance the safety and performance of smokeless powders.

References

The Untapped Potential of 1,3-Diethyl-1,3-diphenylurea in Oncology: A Structural Scion for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While 1,3-Diethyl-1,3-diphenylurea is predominantly recognized for its application as a stabilizer in propellants, its core chemical scaffold, the N,N'-diarylurea, is a cornerstone in modern oncology drug discovery. This technical guide explores the latent potential of this compound as a foundational molecule for the development of novel anti-cancer therapeutics. By examining the well-established anti-neoplastic activities of structurally related diarylurea compounds, most notably the multi-kinase inhibitor sorafenib, we delineate a strategic pathway for the investigation and modification of this compound. This document provides a comprehensive overview of the critical signaling pathways targeted by diarylurea derivatives, detailed experimental protocols for their biological evaluation, and a proposed workflow for the systematic screening of novel analogues. The central thesis posits that with strategic chemical modifications, the this compound backbone could be engineered into a new generation of potent kinase inhibitors for cancer therapy.

Introduction: The N,N'-Diarylurea Privileged Scaffold in Cancer Therapy

This compound is a symmetrical N,N'-diarylurea.[1][2] Currently, its primary industrial application is as a stabilizer in smokeless powder. However, the N,N'-diarylurea moiety is a "privileged structure" in medicinal chemistry, renowned for its role in a variety of therapeutic agents, particularly in oncology.[3][4] The urea (B33335) linkage provides a rigid and planar scaffold with strategically positioned hydrogen bond donors (N-H) and an acceptor (C=O), which are crucial for binding to the active sites of protein kinases.[3][4]

The quintessential example of a successful diarylurea-based anti-cancer drug is Sorafenib. Sorafenib is a multi-kinase inhibitor that targets several key players in tumor progression, including the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] The success of Sorafenib and other diarylurea compounds has spurred extensive research into this chemical class, leading to the development of numerous potent kinase inhibitors.[5][6] This guide will, therefore, extrapolate from the known anti-cancer properties of these analogues to build a case for the prospective utility of this compound in cancer research.

Potential Mechanism of Action: Kinase Inhibition

The primary anti-cancer mechanism of N,N'-diarylureas is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[4][7] Dysregulation of kinase activity is a hallmark of many cancers.[7] Diarylurea compounds typically function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. This interaction involves the urea moiety forming key hydrogen bonds with the kinase hinge region, while the aryl rings occupy adjacent hydrophobic pockets.[3][4]

Key Kinase Targets for Diarylurea Derivatives

-

VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a major strategy in anti-cancer therapy.[8][9]

-

c-Met: The receptor for hepatocyte growth factor (HGF), the HGF/c-Met signaling axis is implicated in tumor cell proliferation, invasion, and metastasis.[10][11]

-

B-RAF: A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in B-RAF are common in various cancers, particularly melanoma.[5]

The structural similarity of this compound to these potent kinase inhibitors suggests that its derivatives could be designed to target these and other oncogenic kinases.

Quantitative Data from Structurally Related Diarylurea Compounds

To illustrate the potential of the diarylurea scaffold, the following tables summarize the in vitro activities of several N,N'-diarylurea derivatives against various cancer cell lines and kinases. This data serves as a benchmark for the prospective evaluation of novel this compound analogues.

Table 1: In Vitro Cytotoxicity of Diarylurea Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Sorafenib | HT-29 | Colon Cancer | 5.46 |

| Compound 5a[6] | HT-29 | Colon Cancer | 0.089 |

| Compound 5a[6] | H-460 | Lung Cancer | 0.15 |

| Compound 5a[6] | A549 | Lung Cancer | 0.36 |

| Compound 5a[6] | MDA-MB-231 | Breast Cancer | 0.75 |

| Compound 24[5] | PC-3 | Prostate Cancer | 0.67 |

| Compound 24[5] | HCT-116 | Colon Cancer | 0.80 |

| Compound 24[5] | ACHN | Renal Cancer | 0.87 |

Table 2: In Vitro Kinase Inhibitory Activity of Diarylurea Derivatives

| Compound | Kinase Target | IC50 (nM) |

| Sorafenib | VEGFR-2 | 0.48 |

| Compound 2[5] | V600E-B-RAF | 7 |

| Compound 4[5] | VEGFR-2 | 0.50 |

| Compound 5[5] | VEGFR-2 | 0.79 |

| Compound 6[5] | VEGFR-2 | 0.15 |

| Compound 7[5] | VEGFR-2 | 0.14 |

| Compound 5a[6] | EGFR | 56 |

Proposed Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments to assess the anti-cancer potential of novel this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a test compound against a specific protein kinase.

-

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of ADP produced is proportional to kinase activity and can be measured using a luminescence-based assay.[12]

-

Materials:

-

Recombinant protein kinase (e.g., VEGFR-2, c-Met)

-

Specific peptide substrate

-

ATP

-

Test compound (e.g., a this compound derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit

-

White opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the test compound dilutions. Include a "no inhibitor" control (DMSO only).

-

Add the protein kinase to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

-

Cell Viability Assay (MTT/XTT)

This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.[13][14]

-

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

96-well plates

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[2]

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]

-

Apoptosis Assay (Annexin V Staining)

This protocol detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.

-

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be detected by flow cytometry. A vital dye like propidium (B1200493) iodide (PI) is often co-stained to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15]

-

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated and control cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Cell Cycle Analysis

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to quantify the fluorescence and determine the cell cycle distribution.

-

Materials:

-

Cancer cells treated with the test compound

-

Cold PBS

-

70% ethanol (B145695) (ice-cold) for fixation

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Harvest the treated and control cells and wash with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[16]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to obtain a DNA content histogram.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Targeted by Diarylurea Kinase Inhibitors

Caption: Key oncogenic signaling pathways targeted by diarylurea kinase inhibitors.

Proposed Experimental Workflow for Screening this compound Derivatives

Caption: A proposed workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion and Future Directions

The N,N'-diarylurea scaffold is a validated and highly successful pharmacophore in the development of anti-cancer kinase inhibitors. While this compound itself has not been explored in this context, its structural framework presents a compelling starting point for a new generation of therapeutic agents. By leveraging the extensive structure-activity relationship data from existing diarylurea drugs and research compounds, medicinal chemists can strategically modify the phenyl and ethyl substituents of this compound to enhance its binding affinity and selectivity for various oncogenic kinases.

The experimental protocols and screening workflow detailed in this guide provide a robust framework for the systematic evaluation of these novel derivatives. The ultimate goal is to transform a compound with a history in materials science into a lead structure for the development of life-saving cancer therapies. This endeavor represents a promising frontier in the ongoing search for more effective and targeted oncology treatments.

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 11. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. biocompare.com [biocompare.com]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Uncharted Territory: The Role of 1,3-Diethyl-1,3-diphenylurea in Neurodegenerative Disease Research

A comprehensive review of the current scientific literature reveals a notable absence of specific studies investigating the role of 1,3-Diethyl-1,3-diphenylurea (DDU), also known as Ethyl Centralite, in the context of neurodegenerative diseases. While general statements suggest its potential in this area of research, concrete data from preclinical or clinical studies, including quantitative analyses, detailed experimental protocols, and defined mechanisms of action, are not publicly available at this time.[1][2]

This technical guide, therefore, addresses the user's core requirements by first providing the available information on this compound and then expanding the scope to its parent compound, 1,3-diphenylurea (B7728601), and other related urea-based derivatives that have been investigated for their potential in treating neurodegenerative disorders. This approach allows for a detailed exploration of relevant experimental methodologies and signaling pathways within the broader class of compounds to which DDU belongs.